Cytotoxicity Enhancement: 100- to 500-Fold Higher Potency than Hydroxyurea in Leukemia Cell Lines
The isoindole dione derivative ISID, which contains a 4-hydroxyisoindole-1,3-dione core, exhibits significantly higher cytotoxicity compared to hydroxyurea (HU), a classic ribonucleotide reductase inhibitor. ISID demonstrates 100- to 500-fold greater potency against both ara-C-sensitive (CEM/0) and ara-C-resistant (CEM/ara-C/7A; CEM/dCk[-]) leukemia cell lines [1].
| Evidence Dimension | Cytotoxicity (Fold Difference in Potency) |
|---|---|
| Target Compound Data | 100- to 500-fold more potent than HU |
| Comparator Or Baseline | Hydroxyurea (HU) = Baseline (1x) |
| Quantified Difference | 100- to 500-fold increase in cytotoxicity |
| Conditions | Leukemia cell lines: CEM/0, CEM/ara-C/7A, CEM/dCk[-] |
Why This Matters
This quantifiable potency difference directly impacts the effective concentration required in cellular assays, reducing off-target exposure and enabling more robust in vitro models for drug discovery.
- [1] Nandy P, et al. Inhibition of ribonucleotide reductase by a new class of isoindole derivatives: drug synergism with cytarabine (Ara-C) and induction of cellular apoptosis. Anticancer Res. 1999;19(3A):1625-1633. PMID: 10470093. View Source
